八溴双酚-S

描述

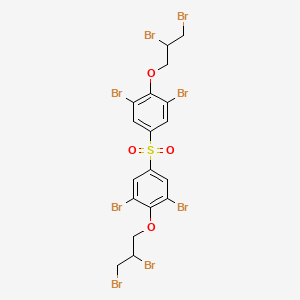

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a useful research compound. Its molecular formula is C18H14Br8O4S and its molecular weight is 965.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

C18H14Br8O4S C_{18}H_{14}Br_{8}O_{4}S C18H14Br8O4S

,是一种溴化阻燃剂,以其高溴化程度而闻名。以下是其在各个领域科学研究应用的全面分析:聚合物阻燃性

八溴双酚-S: 主要用作各种聚合物的阻燃剂。它在聚丙烯 (PP)、聚乙烯 (PE)、聚苯乙烯 (PS) 和 ABS 树脂橡胶中特别有效。高溴含量使其成为增强这些材料阻燃性的极佳添加剂 .

耐热性和耐紫外线性

由于其优异的耐热性和耐紫外线性,This compound 适合需要暴露在高温或紫外线辐射下的应用。 这使其在必须承受恶劣环境条件的户外产品和电子行业组件中具有价值 .

不迁移特性

该化合物的非迁移特性确保其不会随着时间的推移迁移到材料表面。 此特性对于保持最终产品的审美和功能完整性至关重要,特别是在消费电子产品和家用电器中 .

湿电性能

This compound: 具有优异的湿电性能,使其成为在潮湿或湿润条件下需要导电性的应用的理想选择。 这在汽车和海洋行业特别相关 .

高分子材料应用

它与高分子材料的相容性意味着This compound 可用于先进的工程塑料和复合材料。 这些材料通常用于航空航天、军事和高性能汽车行业 .

电子行业

在电子行业,This compound 用于增强电路板和其他电子元件的阻燃性。 它在防止火势蔓延方面的有效性对于确保电子设备的安全性和可靠性至关重要 .

智能食品包装

This compound 的新兴应用包括其在智能食品包装中的使用。 它可以被掺入包装材料中以提供阻燃性,这对于长途运输或长时间储存的货物特别重要 .

传感器和生物传感器开发

该化合物的特性正在传感器和生物传感器的开发中得到探索。 这些设备可用于检测食品中的污染物、监测环境条件,甚至用于医疗诊断以检测疾病的生物标志物 .

作用机制

Target of Action

Octabromobisphenol-S, also known as 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene), is primarily used as a flame retardant . Its primary targets are various types of plastics, including PP, PE, PS, and ABS resin rubber . These materials are widely used in the electronic industry and other high molecular material applications .

Mode of Action

Octabromobisphenol-S acts by imparting flame-retardant properties to the materials it is applied to . . This suggests that it may function by increasing the material’s resistance to heat and UV radiation, thereby reducing its flammability.

Biochemical Pathways

Its role in enhancing thermal and uv stability suggests it may interact with pathways related to heat and light response in these materials .

Pharmacokinetics

It has a melting point of 115-120°C and a predicted boiling point of 785.0±60.0 °C . It is slightly soluble in DMSO and ethyl acetate when heated . These properties may influence its distribution and stability in the materials it is applied to.

Result of Action

The primary result of Octabromobisphenol-S’s action is the imparting of flame-retardant properties to the materials it is applied to . This results in materials that are less flammable and more resistant to heat and UV radiation, thereby increasing their safety and durability .

Action Environment

The efficacy and stability of Octabromobisphenol-S can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution in the materials it is applied to . Additionally, its thermal stability means it can retain its flame-retardant properties even under high heat conditions . As it is hygroscopic , moisture in the environment could potentially affect its stability and efficacy.

生化分析

Biochemical Properties

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interactions between 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors. The impact on cellular metabolism is also significant, as 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can alter the metabolic flux of key metabolites .

Molecular Mechanism

At the molecular level, 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux of various metabolites, leading to changes in their levels within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can significantly impact the compound’s efficacy and toxicity .

Subcellular Localization

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization can influence the compound’s activity and function, affecting various cellular processes .

属性

IUPAC Name |

1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZVMVIHYSYLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044942 | |

| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

965.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42757-55-1 | |

| Record name | Tetrabromobisphenol S bis(2,3-dibromopropyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42757-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)

![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1274083.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)